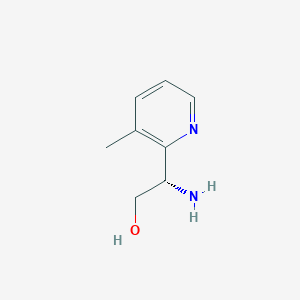
(S)-2-Amino-2-(3-methylpyridin-2-yl)ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-2-amino-2-(3-methylpyridin-2-yl)ethan-1-ol: is a chiral compound with a pyridine ring substituted with a methyl group at the 3-position and an aminoethanol side chain at the 2-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with commercially available 3-methylpyridine.
Step 1: The 3-methylpyridine undergoes a bromination reaction to introduce a bromine atom at the 2-position.
Step 2: The brominated intermediate is then subjected to a nucleophilic substitution reaction with an appropriate amine to introduce the amino group.
Step 3: The resulting intermediate is further reacted with an epoxide to introduce the ethanol side chain, yielding the final product.
Industrial Production Methods: Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the aminoethanol side chain, to form corresponding oxides or ketones.
Reduction: Reduction reactions can be used to modify the pyridine ring or the amino group.
Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitutions at the pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophilic reagents like sodium azide or amines can be used for substitution reactions.
Major Products:
Oxidation: Products may include oxides or ketones.
Reduction: Products may include reduced pyridine derivatives or amines.
Substitution: Products may include substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, particularly in asymmetric synthesis.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biology:
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Medicine:
Drug Development: Due to its structural features, the compound is investigated for potential therapeutic applications, including as an anti-inflammatory or antimicrobial agent.
Industry:
Material Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of (2S)-2-amino-2-(3-methylpyridin-2-yl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The aminoethanol side chain may form hydrogen bonds with active sites, while the pyridine ring can participate in π-π interactions. These interactions can modulate the activity of the target molecules, leading to the observed effects.
Comparación Con Compuestos Similares
- (2S)-2-amino-2-(2-methylpyridin-3-yl)ethan-1-ol
- (2S)-2-amino-2-(4-methylpyridin-2-yl)ethan-1-ol
- (2S)-2-amino-2-(3-ethylpyridin-2-yl)ethan-1-ol
Uniqueness:
- Structural Differences: The position and type of substituents on the pyridine ring can significantly affect the compound’s properties and reactivity.
- Chirality: The (2S) configuration imparts specific stereochemical properties that can influence the compound’s interactions with biological targets.
- Functional Groups: The presence of both an amino and an ethanol group allows for diverse chemical reactivity and potential applications.
Propiedades
Fórmula molecular |
C8H12N2O |
|---|---|
Peso molecular |
152.19 g/mol |
Nombre IUPAC |
(2S)-2-amino-2-(3-methylpyridin-2-yl)ethanol |
InChI |
InChI=1S/C8H12N2O/c1-6-3-2-4-10-8(6)7(9)5-11/h2-4,7,11H,5,9H2,1H3/t7-/m1/s1 |
Clave InChI |
ABADXXDXWTVRAN-SSDOTTSWSA-N |
SMILES isomérico |
CC1=C(N=CC=C1)[C@@H](CO)N |
SMILES canónico |
CC1=C(N=CC=C1)C(CO)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


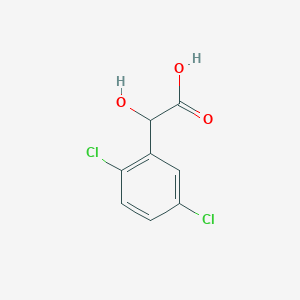
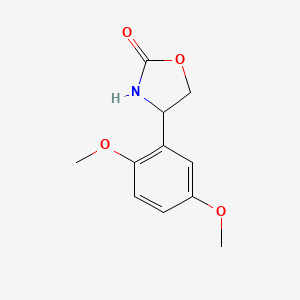
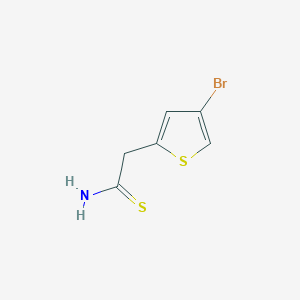
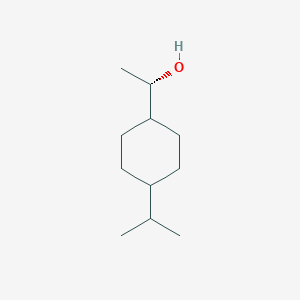

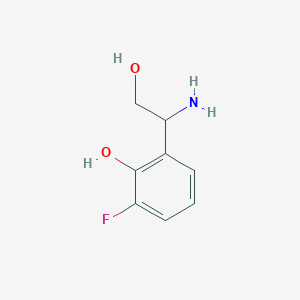
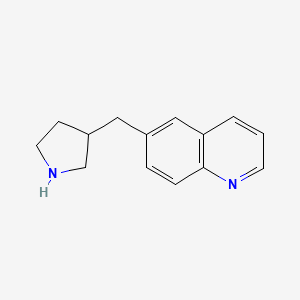

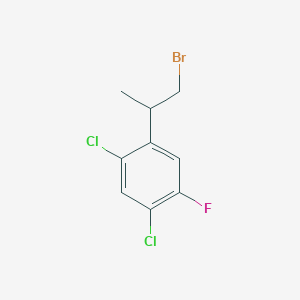
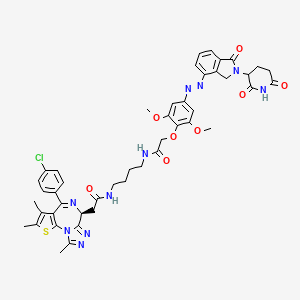
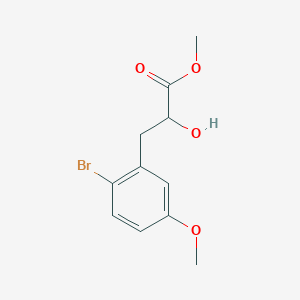
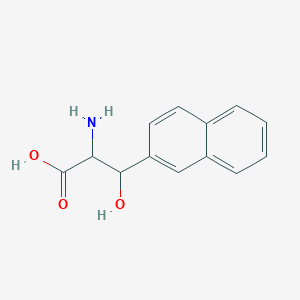
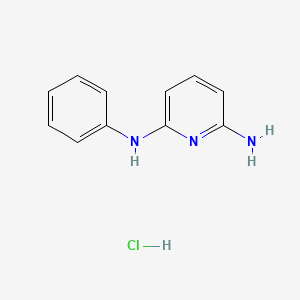
![[1-(4-Ethoxyphenyl)cyclopropyl]methanol](/img/structure/B15320290.png)
